molecular formula C21H22BrN3O4S B2503785 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 392243-69-5

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2503785
CAS No.: 392243-69-5
M. Wt: 492.39
InChI Key: BNPWFCDEQWVCKV-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at the 5-position and a 3,4,5-triethoxybenzamide moiety at the 2-position.

The bromophenyl group could contribute to halogen bonding in crystal packing, as seen in structurally related compounds .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O4S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPWFCDEQWVCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Reagents like palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide has been studied for its efficacy against various bacterial strains. A study demonstrated that compounds containing the thiadiazole moiety showed enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Anticancer Properties
Thiadiazole derivatives have also been investigated for their potential anticancer activities. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. A notable case study reported that modifications in the thiadiazole ring could enhance cytotoxic effects against specific cancer cell lines, suggesting a pathway for developing novel anticancer agents .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It was found to inhibit pro-inflammatory cytokines and reduce inflammation markers in experimental models. This property positions the compound as a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to interfere with the biological processes of pests. Research indicates that thiadiazole derivatives can act as effective fungicides and insecticides. The bromophenyl group enhances the lipophilicity of the compound, improving its penetration into pest tissues .

Herbicidal Properties
In addition to its pesticidal effects, the compound has been evaluated for herbicidal activity. Studies have indicated that it can inhibit the growth of certain weed species by disrupting their metabolic pathways. This application is particularly valuable in sustainable agriculture practices aimed at reducing chemical herbicide usage .

Material Science

Polymer Chemistry
this compound can be utilized in polymer synthesis to create advanced materials with specific properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. This application is crucial for developing materials suitable for high-performance applications in industries such as aerospace and automotive .

Summary of Findings

The following table summarizes the key applications of this compound across various fields:

Application Area Key Findings
Medicinal ChemistryAntimicrobial activity; anticancer properties; anti-inflammatory effects
Agricultural SciencePesticidal activity; herbicidal properties
Material ScienceEnhances thermal stability and mechanical strength in polymer applications

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The thiadiazole ring is believed to play a crucial role in its activity by interacting with nucleic acids and proteins, thereby affecting DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The evidence highlights multiple 1,3,4-thiadiazole-based compounds with varying substituents (Table 1). Key comparisons include:

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
Compound ID & Structure Yield (%) Melting Point (°C) Molecular Formula Notable Features
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 74 132–134 C₂₂H₂₃ClN₄O₂S₂ Chlorobenzylthio substituent; moderate yield
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 88 133–135 C₂₂H₂₅N₃O₂S₂ High yield; benzylthio group
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (I) N/A N/A C₁₆H₁₆BrNO₄ Trimethoxybenzamide; hydrogen-bonded crystal packing
N-(4-bromophenyl)-4-({[5-(propionylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide N/A N/A C₁₉H₁₇BrN₄O₂S₂ Sulfanylmethyl linker; higher MW (477.4 g/mol)
N-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide N/A N/A C₁₇H₁₈N₄O₅S Furan-containing substituent; density 1.398 g/cm³

Key Observations

Substituent Effects on Yield and Melting Point :

  • Compounds with bulkier substituents (e.g., benzylthio in 5h) exhibit higher yields (88%) compared to smaller groups (e.g., methylthio in 5f: 79%) .
  • Melting points correlate with molecular symmetry and intermolecular interactions. For instance, 5g (ethylthio substituent) has a higher melting point (168–170°C) than 5h (133–135°C), likely due to reduced steric hindrance facilitating tighter crystal packing .

Triethoxy vs. Trimethoxy Benzamide Moieties :

  • The target compound’s 3,4,5-triethoxybenzamide group increases lipophilicity compared to the trimethoxy analog (I) . Ethoxy groups may also alter hydrogen-bonding patterns, as seen in crystal structures of related compounds where methoxy groups participate in N–H···O interactions .

Biological Relevance :

  • While biological data for the target compound is absent, structurally similar compounds (e.g., oxadiazole derivatives in ) are explored for antimicrobial and anticancer activities. The thiadiazole core’s sulfur atom may enhance binding to biological targets via hydrophobic interactions .

Molecular Weight and Solubility :

  • The sulfanylmethyl-linked compound in (MW 477.4 g/mol) has a higher molecular weight than the target compound, which could reduce aqueous solubility. In contrast, the furan-containing derivative in (MW 390.4 g/mol) may exhibit improved solubility due to the polar furan ring .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound that belongs to the 1,3,4-thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Chemical Formula : C15H18BrN3O3S
  • Molecular Weight : 378.22 g/mol
  • CAS Number : Not specifically listed for this derivative but related compounds exist under different CAS numbers.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay.
    • Results showed that it induced apoptotic cell death with a median inhibitory concentration (IC50) of approximately 10.10 µg/mL for MCF-7 cells .
  • Structure-Activity Relationship (SAR) :
    • The positioning of substituents on the thiadiazole ring significantly influenced the anticancer activity. For instance, shifting ethoxy groups resulted in a fourfold increase in potency .
    • Compounds with piperazine or piperidine moieties exhibited enhanced antiproliferative activity compared to simpler structures .

The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. This is facilitated by the modulation of various signaling pathways involved in cell survival and proliferation.

Antimicrobial and Other Biological Activities

In addition to anticancer properties, compounds containing the 1,3,4-thiadiazole scaffold are known for their antimicrobial activity:

  • Antibacterial Activity : Several studies have shown that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Some derivatives have demonstrated significant antifungal properties against various fungal strains .

Case Studies and Clinical Relevance

A review of literature reveals multiple studies focusing on the biological activities of thiadiazole derivatives:

  • Study on Anticancer Agents : A recent study highlighted that certain 1,3,4-thiadiazole derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.
CompoundActivityIC50 (µM)
This compoundMCF-710.10
Derivative 1MCF-75.36
Derivative 2HepG22.32

Q & A

Basic: What synthetic routes are recommended for synthesizing N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2: Coupling the thiadiazole intermediate with 3,4,5-triethoxybenzoyl chloride using a base (e.g., pyridine or Et₃N) to form the amide bond .
  • Optimization:
    • Temperature control: Maintain reflux conditions (80–100°C) to enhance reaction rates while avoiding decomposition .
    • Catalysts: Use palladium catalysts for cross-coupling reactions involving aryl halides, as seen in analogous thiadiazole syntheses .
    • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate high-purity product .

Advanced: How can structure-activity relationship (SAR) studies evaluate the role of the triethoxybenzamide moiety in biological activity?

Methodological Answer:

  • Substituent variation: Synthesize analogs with modified alkoxy groups (e.g., methoxy, propoxy) or positional isomers to assess electronic and steric effects on target binding .
  • Biological assays: Compare inhibitory concentrations (IC₅₀) in enzyme inhibition assays (e.g., PFOR enzyme for anaerobic pathogens) or cytotoxicity in cancer cell lines .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict interactions between the triethoxy group and hydrophobic pockets in target proteins .

Basic: Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

Methodological Answer:

  • TLC: Monitor reaction progress using silica plates (eluent: CH₂Cl₂/MeOH 9:1); visualize under UV254 .
  • NMR spectroscopy: Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (carbonyl signal ~170 ppm) .
  • Mass spectrometry: Validate molecular weight via ESI-MS (expected [M+H]⁺ for C₂₄H₂₄BrN₃O₃S: ~538.1 g/mol) .

Advanced: How should researchers resolve contradictory efficacy data across biological assays?

Methodological Answer:

  • Assay validation: Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) or enzyme sources (recombinant vs. native) .
  • Solubility testing: Use DMSO stocks ≤0.1% to avoid solvent interference; confirm compound stability via HPLC at 24-hour intervals .
  • Orthogonal assays: Cross-validate results using fluorescence-based binding assays and SPR (surface plasmon resonance) for affinity measurements .

Basic: What solvent and catalyst choices are optimal for synthesizing this compound?

Methodological Answer:

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates; ethanol/water mixtures aid recrystallization .
  • Catalysts: Pd(PPh₃)₄ for Suzuki couplings (if bromophenyl-thiadiazole precursors are used) ; DMAP accelerates amide bond formation .

Advanced: What strategies improve metabolic stability of the triethoxybenzamide moiety?

Methodological Answer:

  • Metabolic blocking: Introduce fluorine atoms at para positions of the ethoxy groups to hinder oxidative demethylation .
  • In vitro models: Test hepatic microsomal stability (human/rat liver microsomes) with NADPH cofactors; quantify half-life improvements via LC-MS .

Basic: How does the 4-bromophenyl group influence physicochemical properties?

Methodological Answer:

  • Lipophilicity: The bromine atom increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Electronic effects: Bromine’s electron-withdrawing nature stabilizes the thiadiazole ring, confirmed by DFT calculations (reduced HOMO-LUMO gap) .

Advanced: What in silico approaches predict toxicity profiles of this compound?

Methodological Answer:

  • ADMET prediction: Use SwissADME for bioavailability radar; ProTox-II for hepatotoxicity alerts .
  • CYP inhibition screening: Simulate interactions with CYP3A4/2D6 using Schrödinger’s Glide to prioritize low-risk analogs .

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